molecular formula C22H14FN3O5S B4760777 (5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4760777
M. Wt: 451.4 g/mol
InChI Key: JQBKNWVNYJWGIS-RVDMUPIBSA-N
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Description

The compound “(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule that features a variety of functional groups, including a fluorophenyl group, a nitrophenyl group, a furan ring, and a diazinane-4,6-dione core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the diazinane-4,6-dione core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl and nitrophenyl groups: These groups could be introduced through substitution reactions.

    Formation of the furan ring: This could be synthesized through a cyclization reaction involving a suitable precursor.

    Final assembly: The various fragments could be coupled together through condensation or other suitable reactions.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound could bind to the active site of an enzyme, blocking its activity.

    Receptor binding: It could interact with a receptor, modulating its signaling pathway.

    DNA interaction: The compound might intercalate into DNA, affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2-chlorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(2-bromophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The presence of the fluorophenyl group in the compound may confer unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5S/c1-12-6-7-13(10-18(12)26(29)30)19-9-8-14(31-19)11-15-20(27)24-22(32)25(21(15)28)17-5-3-2-4-16(17)23/h2-11H,1H3,(H,24,27,32)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBKNWVNYJWGIS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-1-(2-fluorophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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